9H,9'H-3,3'-Bicarbazole
Overview
Description
9H,9’H-3,3’-Bicarbazole is a derivative of carbazole, a tricyclic aromatic compound . It has a molecular weight of 332.4 . It is mainly used as an intermediate for synthetic materials .
Synthesis Analysis
The synthesis of 9H-carbazoles can be achieved through various methods. One approach involves photostimulated SRN1 substitution reactions, which allow for the intramolecular C–N bond formation of 2′-halo [1,1′-biphenyl]-2-amines under mild and “transition-metal-free” conditions. Another method includes the one-pot synthesis of (E)-9- (2-iodovinyl)-9H-carbazole, which is used as a building block in palladium-catalyzed Sonogashira and Suzuki-Miyaura coupling reactions to yield new π-conjugated carbazoles.Molecular Structure Analysis
The molecular structure of 9H-carbazole derivatives is crucial for their optoelectronic properties. For instance, the 9H-carbazole-2,7-dicarboxylic acid has been used to synthesize metal-organic frameworks with unique structural features. The molecular constructions based on the 3- (phenylethynyl)-9H-carbazole unit have been shown to emit deep-blue to green-blue light in the solid state.Chemical Reactions Analysis
9H-carbazole and its derivatives undergo various chemical reactions that are essential for their functionalization and application. For example, the oxidation of 9H-carbazole by biphenyl-utilizing bacteria leads to the formation of hydroxylated metabolites. The electrochemical characterization of 9-phenylcarbazoles reveals that the oxidation potential is affected by substituents, and unprotected carbazoles can undergo dimerization upon oxidation.Physical And Chemical Properties Analysis
9H,9’H-3,3’-Bicarbazole has a density of 1.3±0.1 g/cm3, a boiling point of 598.8±32.0 °C at 760 mmHg, and a flash point of 315.9±25.1 °C . It has a molar refractivity of 104.9±0.5 cm3, a polar surface area of 21 Å2, and a molar volume of 263.2±7.0 cm3 .Scientific Research Applications
Application 1: Organic Light-Emitting Diodes (OLEDs)
- Specific Scientific Field : Material Science, specifically in the field of OLED technology .
- Summary of the Application : “9H,9’H-3,3’-Bicarbazole” is used as a host material in solution-processed phosphorescent OLEDs . Two 3,3′-bicarbazole-based host small molecules, 9,9′-Di-4-n-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-nBuPh) and 9,9′-di-4-t-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-tBuPh), were reported to exhibit similar optical properties within solutions but different photoluminescence within films .
- Methods of Application or Experimental Procedures : The molecules are used within the solution-processed emitting layer of the OLED . The specific technical details or parameters of the process were not provided in the source.
- Results or Outcomes : A solution-processed green phosphorescent OLED with the BCz-tBuPh host exhibited a high maximum current efficiency and power efficiency of 43.1 cd/A and 40.0 lm/W, respectively, compared to the device with the BCz-nBuPh host .
Application 2: Hole-Transporting Material for Optoelectronic Applications
- Specific Scientific Field : Polymer Engineering and Optoelectronics .
- Summary of the Application : “9H,9’H-3,3’-Bicarbazole” is used in the preparation of a novel polyimide (PI)-based hole-transporting material comprising carbazole and arylamine moieties as the backbone of the polymer .
- Methods of Application or Experimental Procedures : A diamine monomer named 4,4’-(9H,9’H-[3,3’-bicarbazole]-9,9’-diyl)dianiline, an electron-rich molecule, is used to prepare an electrochromic carbazole-based PI via chemical imidization .
- Results or Outcomes : The carbazole-based PI shows excellent thermal stability with a high decomposition temperature up to 500 °C, refractive index of 1.74, and reasonable transparency of 85%. In addition, the PI exhibits characteristics similar to those of electrochromic materials such as violet-green emissions in the visible range when in solution form, highest occupied molecular orbital (HOMO) energy levels of 5.4 eV, and a hole mobility of 7.44 × 10-4 cm2 V-1 s-1 .
Application 3: Organic Electroluminescent Elements
- Specific Scientific Field : Material Science, specifically in the field of Organic Electroluminescent Elements .
- Summary of the Application : “9-Phenyl-9H,9’H- [3,3’]bicarbazolyl”, a unique organic compound with two carbazole rings linked by a phenyl group, has significant applications in organic electroluminescent elements, particularly in phosphorescent organic EL devices, due to its excellent hole transport capabilities and suitability as a phosphorescence host material in OLEDs .
- Methods of Application or Experimental Procedures : The compound is utilized within the hole-transport layer, a crucial component of the device. This layer, intercalated between a pair of electrodes, plays a pivotal role in facilitating the movement of charge carriers, ensuring efficient operation of the device .
- Results or Outcomes : The compound’s carbazole ring structure, along with its substituents, contributes to its suitability for this application, enabling optimal hole transport within the device .
Application 4: Source of Electrons for Exciplexes
- Specific Scientific Field : Material Science, specifically in the field of OLED technology .
- Summary of the Application : “9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole” can serve as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices .
- Results or Outcomes : The use of “9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole” as a source of electrons for creating exciplexes contributes to the development of highly efficient and durable lighting and display technologies .
Application 5: Intermediate for OLED Materials
- Specific Scientific Field : Material Science, specifically in the field of OLED technology .
- Summary of the Application : “9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole” is an intermediate of OLED materials . It can also serve as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices .
- Results or Outcomes : The use of “9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole” as a source of electrons for creating exciplexes contributes to the development of highly efficient and durable lighting and display technologies .
Application 6: Synthesis of Electronic Materials
- Specific Scientific Field : Organic Chemistry and Material Science .
- Summary of the Application : “9-phenyl-3,3’-bicarbazolyl” is the intermediate to synthesis electronic materials, such as OLED . This intermediate can be used in OLED series, such as Thiophene series, Fluorene series, Boronic Acid series and so on .
- Results or Outcomes : The use of “9-phenyl-3,3’-bicarbazolyl” as an intermediate in the synthesis of electronic materials contributes to the development of OLED display screens .
Safety And Hazards
The safety information for 9H,9’H-3,3’-Bicarbazole includes a GHS07 pictogram, a signal word of “Warning”, and hazard statements H302-H317 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use .
Future Directions
9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole is an intermediate of OLED materials . It can also serve as a source of electrons to create exciplexes, which can function as either an emitting layer or a host material in fluorescent and phosphorescent OLED devices . This suggests that it has potential for further development in the field of organic optoelectronics.
properties
IUPAC Name |
3-(9H-carbazol-3-yl)-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-3-7-21-17(5-1)19-13-15(9-11-23(19)25-21)16-10-12-24-20(14-16)18-6-2-4-8-22(18)26-24/h1-14,25-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMOFXXLEABBTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C4=CC5=C(C=C4)NC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499226 | |
Record name | 9H,9'H-3,3'-Bicarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H,9'H-3,3'-Bicarbazole | |
CAS RN |
1984-49-2 | |
Record name | 9H,9'H-3,3'-Bicarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-Bicarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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